Glass Transition Temperature: Spiro-CBP (240 °C) vs. CBP (62 °C) — A 3.9-Fold Thermal Stability Advantage
In a direct head-to-head comparison within the same study, Spiro-CBP exhibits a glass transition temperature (Tg) of 240 °C, compared to 62 °C for the conventional phosphorescent host CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), as determined by differential scanning calorimetry [1]. The 178 °C increase represents approximately a 3.9-fold improvement. A separate independent study confirms the Tg of Spiro-CBP (reported as Spiro-Carb) at 240 °C with a crystalline melting point of 538 °C [2]. For reference, the two-carbazole spiro analog CFL (4,4'-bis(N-carbazolyl)-9,9'-spirobifluorene) shows an intermediate Tg of 151 °C [3], while NPB registers 96 °C [1]. This Tg hierarchy—CBP (62 °C) < NPB (96 °C) < CFL (151 °C) < Spiro-CBP (240 °C)—is directly attributable to the tetra-carbazole substitution on the rigid spirobifluorene core.
| Evidence Dimension | Glass transition temperature (Tg, °C) measured by DSC |
|---|---|
| Target Compound Data | 240 °C (Spiro-CBP) |
| Comparator Or Baseline | CBP: 62 °C; NPB: 96 °C; CFL: 151 °C |
| Quantified Difference | Spiro-CBP Tg exceeds CBP by +178 °C (3.9×); exceeds CFL by +89 °C (1.6×); exceeds NPB by +144 °C (2.5×) |
| Conditions | DSC measurement; Spiro-CBP, CBP, and NPB data from same Nanoscale 2019 study (Table 1); CFL from Appl. Phys. Lett. 2009; Spiro-Carb confirmation from Org. Electron. 2003 |
Why This Matters
A higher Tg directly correlates with suppressed molecular diffusion, reduced crystallization rate, and extended morphological stability of amorphous films under device operating temperatures—critical for OLED lifetime and for any application involving joule heating or elevated processing temperatures.
- [1] Davidson-Hall, T.; Aziz, H. The Role of Excitons within the Hole Transporting Layer in Quantum Dot Light Emitting Device Degradation. Nanoscale 2019, 11, 8310–8318. Table 1. View Source
- [2] Johansson, N.; Salbeck, J.; et al. Highly Efficient Light Emitters Based on the Spiro Concept. Org. Electron. 2003, 4, 61–69. Spiro-Carb Tg = 240 °C, mp = 538 °C. View Source
- [3] Tsuzuki, T.; Tokito, S. Highly Efficient and Stable Organic Light-Emitting Diode Using 4,4′-Bis(N-carbazolyl)-9,9′-spirobifluorene as a Thermally Stable Host Material. Appl. Phys. Lett. 2009, 94, 033302. View Source
